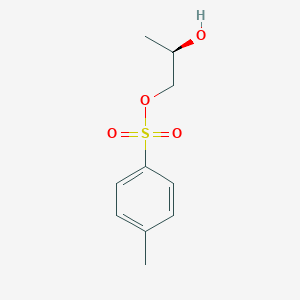
6-Propylpiperidin-3-ol
概要
説明
6-Propylpiperidin-3-ol is a chemical compound with the molecular formula C8H17NO. It belongs to the class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis. This compound features a piperidine ring substituted with a propyl group at the sixth position and a hydroxyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylpiperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 6-propyl-3-piperidone using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under mild conditions to ensure the selective reduction of the ketone group to a hydroxyl group without affecting the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 6-Propylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 6-propylpiperidine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 6-Propyl-3-piperidone
Reduction: 6-Propylpiperidine
Substitution: 6-Propyl-3-chloropiperidine
科学的研究の応用
6-Propylpiperidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various piperidine-based compounds, which are valuable in medicinal chemistry.
Biology: The compound is used in the study of piperidine derivatives’ biological activities, including their potential as enzyme inhibitors or receptor modulators.
Medicine: this compound and its derivatives are investigated for their pharmacological properties, such as analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound is utilized in the production of agrochemicals, flavoring agents, and other industrial chemicals.
作用機序
The mechanism of action of 6-Propylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the third position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring structure allows the compound to fit into receptor binding sites, modulating their function and leading to various biological effects.
類似化合物との比較
Piperidine: The parent compound of 6-Propylpiperidin-3-ol, lacking the propyl and hydroxyl substitutions.
6-Methylpiperidin-3-ol: Similar structure but with a methyl group instead of a propyl group.
3-Hydroxypiperidine: Lacks the propyl group, only has the hydroxyl substitution.
Uniqueness: this compound is unique due to the presence of both the propyl group and the hydroxyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential pharmacological applications that are distinct from its similar compounds.
特性
IUPAC Name |
6-propylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAUYXITCMAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3204508.png)

![methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B3204519.png)
![1-(2-nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)pyrrolidine](/img/structure/B3204524.png)



![3-[(5-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B3204558.png)






